Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-5-nitro-1H-indole-2,3-dione
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-5-nitro-1H-indole-2,3-dione
Executive Summary
4-Methyl-5-nitro-1H-indole-2,3-dione (commonly referred to as 4-methyl-5-nitroisatin) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a fused pyrrole-benzene ring system with highly reactive C2 and C3 carbonyls, it serves as a critical intermediate in the synthesis of potent protein kinase inhibitors[1]. Specifically, derivatives of this compound have demonstrated profound efficacy in inhibiting cyclin-dependent kinases (e.g., CDK2) and tyrosine kinases, making them valuable in oncology and as protective agents against chemotherapy-induced alopecia[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols.
Structural and Physicochemical Properties
The unique reactivity of 4-methyl-5-nitro-1H-indole-2,3-dione stems from the push-pull electronic dynamics of its substituents. The electron-withdrawing nitro group at C5 significantly increases the electrophilicity of the C3 carbonyl, priming it for nucleophilic attack (e.g., condensation with hydrazines to form oxindoles)[1]. Conversely, the C4 methyl group provides steric shielding and weak electron donation, modulating the binding kinetics when the scaffold interacts with the ATP-binding hinge region of kinases.
| Property | Value | Causality / Significance |
| Molecular Formula | C9H6N2O4 | Defines the stoichiometric baseline for synthetic equivalents. |
| Molecular Weight | 206.15 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |
| LogP (Predicted) | ~0.4 - 1.2 | Balanced lipophilicity ensures aqueous solubility for in vitro assays while maintaining membrane permeability. |
| Hydrogen Bond Donors | 1 (N1-H) | Crucial for establishing critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2)[2]. |
| Hydrogen Bond Acceptors | 4 (C2=O, C3=O, -NO2) | Enables complex, multi-point coordination with target protein backbones and structural water molecules. |
| Topological Polar Surface Area | 83.2 Ų | Falls within the optimal range (<140 Ų) for excellent intracellular permeability[3]. |
Analytical Characterization
Accurate structural validation is paramount. The 1H NMR spectrum of 4-methyl-5-nitro-1H-indole-2,3-dione in DMSO-d6 provides a self-validating diagnostic fingerprint, as documented in4[5]:
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δ 11.55 (1H, brs) : The N1 proton. Its high chemical shift is due to the strong deshielding effect of the adjacent C2 carbonyl and the extended conjugated system.
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δ 8.25 (1H, d, J = 8.6 Hz) : The C6 proton. It is strongly deshielded by the strongly electron-withdrawing ortho-nitro group at C5, pushing it far downfield.
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δ 6.91 (1H, d, J = 8.6 Hz) : The C7 proton. It is shielded by the electron-donating resonance of the ortho-N1 atom. The 8.6 Hz coupling constant confirms the ortho-relationship between the adjacent C6 and C7 protons.
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δ 2.72 (3H, s) : The C4 methyl group. Its singlet nature confirms the lack of adjacent aliphatic protons, and its slight downfield shift is due to the anisotropic effect of the C3 carbonyl.
Synthetic Methodologies
There are two primary pathways to synthesize 4-methyl-5-nitro-1H-indole-2,3-dione, depending on the availability of starting materials.
Comparative synthetic pathways for 4-methyl-5-nitro-1H-indole-2,3-dione.
Protocol: Direct Electrophilic Nitration of 4-Methylisatin (Pathway 2)
This protocol relies on the synergistic directing effects of the N1 atom (ortho/para directing) and the C4 methyl group (ortho/para directing), which collectively funnel the electrophilic attack exclusively to the C5 position[5].
Step-by-Step Methodology:
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Preparation of the Electrophile Matrix: Dissolve 4-methyl-1H-indole-2,3-dione (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5 mL/g of substrate) in a round-bottom flask.
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Causality: H₂SO₄ acts as both the solvent and the acid catalyst required to generate the highly reactive nitronium ion (NO₂⁺) from the nitrate source.
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Thermal Control: Chill the solution to 0–5 °C using an ice-salt bath.
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Causality: Nitration is highly exothermic. Maintaining low temperatures prevents oxidative cleavage of the sensitive C2-C3 dione bridge and suppresses over-nitration.
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Nitration: Slowly add potassium nitrate (KNO₃, 1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.
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Causality: Strict stoichiometric control (1.05 eq) ensures complete conversion to the mono-nitrated product without generating di-nitro impurities.
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Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
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Quenching and Precipitation (Self-Validation): Pour the dark reaction mixture over crushed ice with vigorous stirring. A yellow/orange precipitate will immediately form.
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Causality: Rapid aqueous dilution drops the solubility of the nitrated isatin, crashing it out of solution, while unreacted KNO₃ and acidic byproducts remain dissolved.
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Isolation: Filter the solid under vacuum. Wash the filter cake repeatedly with cold distilled water until the filtrate tests neutral (pH ~7) on indicator paper.
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Causality: Residual H₂SO₄ can catalyze degradation during storage. Neutralization ensures long-term stability of the scaffold.
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Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. Expected yield: 80-85%. The product can be validated directly via 1H NMR (DMSO-d6)[5].
Biological Relevance & Downstream Applications
The C3 carbonyl of 4-methyl-5-nitro-1H-indole-2,3-dione is highly reactive toward nucleophiles like sulfonamidophenylhydrazines, yielding potent oxindole-based kinase inhibitors[1]. These derivatives are competitive inhibitors of ATP binding in Cyclin-Dependent Kinases (CDKs).
By inhibiting CDK2, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the cell cycle in the G1 phase. This mechanism is exploited to protect normal epithelial cells from the toxicity of S-phase specific chemotherapeutics, thereby preventing chemotherapy-induced alopecia as detailed in 1[2].
Signaling pathway illustrating CDK2 inhibition by 4-methyl-5-nitroisatin derivatives.
References
- Vertex Pharmaceuticals Inc. / Sugen Inc. (2002).Substituted oxindole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors (US Patent 6369086B1). Google Patents.
- Astellas Pharma Inc. (2015).Novel amine derivative or salt thereof as TNF alpha inhibitors (EP Patent 2915804 B1). European Patent Office.
- National Center for Biotechnology Information. (2024).PubChem Compound Summary for CID 515950, 1-Methyl-5-nitroindoline-2,3-dione (Utilized for baseline TPSA/isatin properties). PubChem.
Sources
- 1. US6369086B1 - Substituted oxidole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors - Google Patents [patents.google.com]
- 2. US6369086B1 - Substituted oxidole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors - Google Patents [patents.google.com]
- 3. 1-Methyl-5-nitroindoline-2,3-dione | C9H6N2O4 | CID 515950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
